Tubacin
CAS No.: 1350555-93-9
Cat. No.: VC0004686
Molecular Formula: C41H43N3O7S
Molecular Weight: 721.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1350555-93-9 |
---|---|
Molecular Formula | C41H43N3O7S |
Molecular Weight | 721.9 g/mol |
IUPAC Name | N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide |
Standard InChI | InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1 |
Standard InChI Key | BHUZLJOUHMBZQY-YXQOSMAKSA-N |
Isomeric SMILES | C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES | C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES | C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Discovery and Structural Characteristics of Tubacin
Tubacin (chemical name: N-[4-{(2R,4R,6S)-4-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl}phenyl]-N’-hydroxyoctanediamide) was identified through a multidimensional chemical genetic screen of 7,392 small molecules . Unlike broad-spectrum HDAC inhibitors, tubacin selectively targets HDAC6, a class IIb deacetylase with two catalytic domains (DD1 and DD2) . Structural analyses reveal that tubacin binds specifically to the DD2 domain of HDAC6, which is responsible for α-tubulin deacetylation, while leaving the histone-deacetylating DD1 domain unaffected .
Chemical Properties and Synthesis
Tubacin is a synthetic compound with a molecular weight of 721.9 g/mol and a purity of ≥96% . It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/ml and requires storage at -80°C for long-term stability . The compound’s structure includes a hydroxamic acid moiety, which chelates zinc ions in HDAC6’s catalytic pocket, enabling reversible inhibition . Despite its potency, tubacin’s high lipophilicity and complex synthesis have limited its utility as a therapeutic agent, prompting the development of analogs like HPOB with improved drug-like properties .
Compound | HDAC6 IC50 (µM) | HDAC1 IC50 (µM) | Selectivity Ratio |
---|---|---|---|
Tubacin | 0.004 | 2.9 | 725:1 |
Tubastatin A | 0.015 | 1.5 | 100:1 |
HPOB | 0.056 | ≥1.7 | ≥30:1 |
SAHA | 0.050 | 0.020 | 0.4:1 |
Data compiled from . |
Pharmacological Effects in Preclinical Models
Anticancer Activity
In T-cell and pre-B-cell acute lymphoblastic leukemia (ALL), tubacin induces dose-dependent apoptosis with IC50 values of 1.2–2 µM . Mechanistically, it increases polyubiquitinated protein accumulation by disrupting HDAC6-dynein complexes, overwhelming proteasomal clearance mechanisms . This effect synergizes with proteasome inhibitors like bortezomib, enhancing apoptosis in multiple myeloma and ALL cells . Notably, tubacin spares normal lymphocytes and bone marrow progenitors, demonstrating a 10-fold therapeutic window .
Neuroprotection and Aggresome Modulation
HDAC6 mediates the clearance of protein aggregates via the aggresome-autophagy pathway . Tubacin inhibits this process, leading to the accumulation of misfolded proteins and activation of apoptotic pathways in neurodegenerative models . In choroid plexus carcinoma, tubacin impedes aggresome clearance by stabilizing vimentin cages, sensitizing cells to proteotoxic stress .
Challenges and Future Directions
Despite its promise, tubacin’s pharmacokinetic limitations—including poor solubility and metabolic instability—hinder clinical translation . Second-generation inhibitors like HPOB and ACY-1215 retain HDAC6 selectivity while improving oral bioavailability . Future research should explore tubacin-derived analogs in combination therapies and biomarker-driven clinical trials.
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